molecular formula C19H17N3O2 B4986257 N-(2-methylphenyl)-2-(2-naphthoyl)hydrazinecarboxamide

N-(2-methylphenyl)-2-(2-naphthoyl)hydrazinecarboxamide

Cat. No. B4986257
M. Wt: 319.4 g/mol
InChI Key: YKGHSQPGJOFYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-2-(2-naphthoyl)hydrazinecarboxamide, commonly known as MN-24, is a synthetic cannabinoid that belongs to the class of indazole-based compounds. It was first synthesized in 2012 by a team of researchers at the University of Mississippi. Since then, it has gained significant attention from the scientific community due to its potential applications in medicinal chemistry and drug discovery.

Mechanism of Action

MN-24 acts as a partial agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Upon binding to these receptors, MN-24 induces a cascade of intracellular signaling events that ultimately lead to the modulation of various physiological processes.
Biochemical and Physiological Effects:
MN-24 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain sensitivity in animal models of neuropathic pain, as well as to inhibit the growth and proliferation of cancer cells. MN-24 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MN-24 in lab experiments is its high affinity and selectivity towards the CB1 and CB2 receptors. This makes it a useful tool for studying the physiological and pharmacological effects of cannabinoid receptor activation. However, one of the limitations of using MN-24 is its relatively low potency compared to other synthetic cannabinoids. This may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on MN-24. One area of interest is the development of new drugs based on the structure of MN-24 that have improved potency and selectivity towards the CB1 and CB2 receptors. Another area of interest is the investigation of the potential therapeutic applications of MN-24 in various disease states, such as cancer and inflammatory conditions. Additionally, further research is needed to elucidate the precise mechanisms of action of MN-24 and to better understand its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of MN-24 involves the reaction between 2-naphthoyl chloride and 2-amino-5-methylbenzoic acid hydrazide in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization to obtain MN-24 in its pure form.

Scientific Research Applications

MN-24 has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit high affinity and selectivity towards the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain perception, appetite regulation, and immune response. MN-24 has been shown to have analgesic, anti-inflammatory, and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

1-(2-methylphenyl)-3-(naphthalene-2-carbonylamino)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-13-6-2-5-9-17(13)20-19(24)22-21-18(23)16-11-10-14-7-3-4-8-15(14)12-16/h2-12H,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGHSQPGJOFYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NNC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825851
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.